5-Methoxy-1,3,3-trimethylindolin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1,3,3-trimethylindolin-2-imine: is an organic compound belonging to the indole family. It is characterized by its unique structure, which includes a methoxy group at the 5-position and three methyl groups at the 1, 3, and 3 positions of the indolin-2-imine core. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,3,3-trimethylindolin-2-imine typically involves the following steps:
Starting Material: The synthesis begins with indole as the starting material.
Alkylation: The indole undergoes alkylation reactions at the 2 and 3 positions to introduce methyl groups.
Methoxylation: A methoxy group is introduced at the 5-position through a methoxylation reaction.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxy-1,3,3-trimethylindolin-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methoxy-1,3,3-trimethylindolin-2-imine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for constructing various cyclic structures, including indole derivatives and benzoindole compounds .
Biology: In biological research, this compound is utilized as a fluorescent probe and dye for microscopy. Its unique structure allows it to bind to specific biological targets, making it valuable in imaging studies .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the synthesis of pharmaceutical compounds. It contributes to the development of drugs with potential antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is employed as a dye intermediate and in the production of specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 5-Methoxy-1,3,3-trimethylindolin-2-imine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to receptors and enzymes, influencing various biochemical pathways. For instance, its methoxy group can participate in hydrogen bonding, while the indole core can engage in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
- 5-Methoxy-1,3,3-trimethylspiro[indoline-2,3′-[3H]naphtho[2,1-b]pyran]
- 1,3,3-Trimethyl-5-hydroxyindolin-2-one
- 2,3,3-Trimethyl-5-methoxy-3H-indole
Uniqueness: 5-Methoxy-1,3,3-trimethylindolin-2-imine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its methoxy group at the 5-position and the presence of three methyl groups contribute to its distinct reactivity and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H16N2O |
---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
5-methoxy-1,3,3-trimethylindol-2-imine |
InChI |
InChI=1S/C12H16N2O/c1-12(2)9-7-8(15-4)5-6-10(9)14(3)11(12)13/h5-7,13H,1-4H3 |
InChI-Schlüssel |
ZXKUXCWLLMJWIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)OC)N(C1=N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.